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Executive Summary
(S)-Landipirdine (also known as SYN120) is a potent and selective dual antagonist of the

serotonin 5-HT6 and 5-HT2A receptors.[1] Preclinical evidence suggested that modulating

these receptors could offer a novel therapeutic approach for the cognitive and psychiatric

symptoms associated with neurodegenerative diseases. This led to the clinical investigation of

(S)-Landipirdine in patients with Parkinson's disease dementia (PDD). A Phase 2a proof-of-

concept study, the SYNAPSE trial, was conducted to evaluate its safety, tolerability, and

efficacy. While the trial did not meet its primary cognitive endpoints, it provided valuable

insights into the potential effects of dual 5-HT6/5-HT2A receptor antagonism in this patient

population, noting a potential benefit in apathy and activities of daily living, but also a

worsening of motor symptoms.[2][3] Ultimately, the development of landipirdine for cognition

disorders and dementia was discontinued.[4] This technical guide provides a comprehensive

overview of the available data on (S)-Landipirdine in the context of PDD studies.

Preclinical Rationale
While specific preclinical data for (S)-Landipirdine in Parkinson's disease models is not

extensively published, the rationale for its investigation stems from the known roles of the 5-

HT6 and 5-HT2A receptors in cognition and neuropsychiatric symptoms.
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5-HT6 Receptor Antagonism: 5-HT6 receptors are predominantly expressed in brain regions

associated with learning and memory. Their antagonism has been shown to modulate

multiple neurotransmitter systems and is hypothesized to improve cognitive function.

5-HT2A Receptor Antagonism: 5-HT2A receptors are implicated in psychiatric symptoms

such as psychosis, depression, and apathy.[5] Antagonism of these receptors is a

mechanism of action for several atypical antipsychotic medications.

The dual antagonism of both receptors by (S)-Landipirdine presented a novel approach to

simultaneously address both the cognitive and neuropsychiatric dimensions of PDD.

Clinical Development: The SYNAPSE Study (Phase
2a)
The SYNAPSE study was a multicenter, randomized, double-blind, placebo-controlled, parallel-

group, 16-week trial designed to assess the safety, tolerability, and preliminary efficacy of (S)-
Landipirdine in patients with PDD who were already receiving a stable dose of a

cholinesterase inhibitor.[6][7]

Experimental Protocol
Participants: The study enrolled 82 patients diagnosed with Parkinson's disease dementia.[2]

Intervention: Patients were randomized to receive either (S)-Landipirdine (100 mg once

daily) or a placebo.[3][8] The dosing regimen for the active group involved a titration period.

[8]

Primary Efficacy Endpoint: The primary outcome was the change from baseline in the

Continuity of Attention (COA) score from the Cognitive Drug Research (CDR) computerized

cognition battery.[8]

Key Secondary Efficacy Endpoint: The key secondary outcome was the change from

baseline in the Quality of Episodic Memory (QEM) score from the CDR battery.[3]

Other Secondary Endpoints: A range of other cognitive, psychiatric, and functional measures

were assessed, including:
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Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-

CGIC)

Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15)

Scales for Outcomes in Parkinson's Disease-Sleep Scale (SCOPA-Sleep)

Neuropsychiatric Inventory (NPI), including sub-scores for apathy/indifference,

irritability/lability, and anxiety.[2][5]

Safety and Tolerability: Assessed through the monitoring of adverse events (AEs), changes

in the Unified Parkinson's Disease Rating Scale (UPDRS) scores, and rates of study

discontinuation.[2]

Quantitative Data Summary
Efficacy Outcomes
The SYNAPSE trial did not demonstrate a statistically significant improvement in its primary or

key secondary cognitive endpoints.[3] However, nominal improvements were observed in

measures of apathy and cognitive-related daily activities.[2][3]
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Efficacy
Measure

(S)-
Landipirdine
Group

Placebo Group p-value Citation

Primary Endpoint

CDR Continuity

of Attention

(change from

baseline)

No significant

difference

No significant

difference
Not significant [3]

Key Secondary

Endpoint

CDR Quality of

Episodic Memory

(change from

baseline)

No significant

difference

No significant

difference
Not significant [3]

Other Secondary

Endpoints

NPI-

Apathy/Indifferen

ce Score

(change from

baseline)

Improved Worsened
0.028

(unadjusted)
[2][3]

Brief Penn

Parkinson's Daily

Activity

Questionnaire-15

(PDAQ-15)

Improved
No significant

change

0.029

(unadjusted)
[2][3]

NPI-

Irritability/Lability

(effect size)

0.08 [5]

NPI-Anxiety

(effect size)
0.09 [5]
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SCOPA-SLEEP

Nighttime Sleep

(effect size)

0.05 [5]

UPDRS Part III

(Motor Score)
Worsened

No significant

change
Significant [3]

Table 1: Summary of Key Efficacy Outcomes from the SYNAPSE Phase 2a Trial.

Safety and Tolerability
(S)-Landipirdine was generally well-tolerated, with a similar overall incidence of adverse

events and study discontinuations compared to placebo.[2] However, a notable observation

was the worsening of motor symptoms in the treatment group.

Safety and
Tolerability
Measure

(S)-Landipirdine
Group (N=38)

Placebo Group
(N=44)

Citation

Any Adverse Event 74% 77% [2]

Treatment

Discontinuation due to

AEs

16% 16% [2]

More Frequent AEs Nausea, Vomiting - [2]

Motor Symptoms

(UPDRS)
Worsened No significant change [2][3]

Table 2: Overview of Safety and Tolerability Findings.

Signaling Pathways
5-HT6 Receptor Signaling
Antagonism of the 5-HT6 receptor is thought to exert its pro-cognitive effects through the

modulation of multiple downstream signaling cascades.
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5-HT6 Receptor Antagonism Signaling

(S)-Landipirdine

5-HT6 Receptor

Antagonism

Adenylate Cyclase

Inhibition of
constitutive activity

Increased Cholinergic &
Glutamatergic Neurotransmission

Disinhibition leads to

cAMP

Reduced production

Protein Kinase A

Reduced activation

CREB

Reduced phosphorylation

Gene Expression for
Neuronal Plasticity

Modulation
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5-HT2A Receptor Antagonism Signaling

(S)-Landipirdine

5-HT2A Receptor

Antagonism

Gq/11 Protein

Blocks activation

Phospholipase C

Reduced activation

PIP2

Reduced hydrolysis

IP3

Reduced production

DAG

Reduced production

Intracellular Ca2+
Release

Reduced release

Protein Kinase C

Reduced activation

Modulation of
Neuronal Excitability
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SYNAPSE Phase 2a Trial Workflow

Screening Phase

Randomization

16-Week Treatment Period

Follow-up

Patient Screening
(PDD Diagnosis)

Randomization (1:1)

(S)-Landipirdine (100 mg/day) Placebo

Efficacy & Safety Assessments
(Baseline, Weeks 4, 8, 16)

2-Week Safety Follow-up
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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